1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride
Description
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Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11;/h1-2,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRQPIWPSRCLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine ring substituted with a sulfonyl group and a chlorothiophene moiety, which contributes to its unique pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN2O2S
- IUPAC Name : 1-(5-chlorothiophen-2-ylsulfonyl)piperazine hydrochloride
- Molecular Weight : 252.73 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interactions with specific biological targets, its pharmacological effects, and its potential therapeutic applications.
The compound is believed to exert its biological effects through the modulation of various receptors and enzymes. Specifically, it has shown potential as an antagonist for certain neurotransmitter receptors, which may contribute to its therapeutic effects in conditions such as anxiety and depression.
Pharmacological Studies
Recent studies have highlighted the following pharmacological activities:
- Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Antinociceptive Effects : Preliminary investigations suggest that it may possess pain-relieving properties, making it a candidate for further development in pain management therapies.
- Anticancer Potential : Some studies have reported that sulfonamide derivatives similar to this compound can inhibit tumor growth by targeting specific cancer cell pathways.
Table 1: Summary of Biological Activities
Detailed Case Study: Antidepressant Effects
A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound using the forced swim test in rats. The results demonstrated a statistically significant decrease in immobility time compared to control groups, suggesting an increase in locomotor activity associated with antidepressant effects.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data indicate low toxicity levels; however, comprehensive studies are required to assess long-term effects and potential side effects.
Scientific Research Applications
Antipsychotic and Neurological Research
Research has indicated that derivatives of piperazine, including 1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride, exhibit potential as antipsychotic agents. Studies have explored its use as a 5-HT6 receptor antagonist, which may have implications for treating cognitive deficits associated with schizophrenia and Alzheimer's disease . The compound's structure allows it to interact effectively with neurotransmitter systems, which is crucial for developing new psychiatric medications.
Acaricidal Activity
The compound has also been investigated for its acaricidal properties against agricultural pests such as Tetranychus urticae (two-spotted spider mite). In one study, phenylpiperazine derivatives were synthesized and tested for their effectiveness in controlling these pests. Results showed that specific substitutions on the piperazine ring enhanced the acaricidal activity significantly . The introduction of electron-withdrawing groups was found to improve efficacy, suggesting that this compound could be a candidate for developing new acaricides.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions, including sulfonation and alkylation processes. For instance, the compound can be synthesized via a reaction between piperazine and chlorothiophenes under controlled conditions to yield high-purity products . The optimization of these synthetic routes is crucial for enhancing yield and reducing by-products.
Chemical Characteristics
The chemical formula for this compound is C8H11ClN2O2S2. Its molecular weight is approximately 252.77 g/mol, and it exhibits properties typical of sulfonamide compounds, including solubility in polar solvents which facilitates its application in biological systems .
Clinical Trials
Recent studies have initiated clinical trials to evaluate the efficacy of piperazine derivatives in treating neurological disorders. For instance, one ongoing trial assesses the impact of a related compound on cognitive function in patients with schizophrenia . While results are pending, preliminary findings suggest that modifications to the piperazine structure can lead to improved therapeutic profiles.
Agricultural Efficacy
In agricultural settings, field trials have demonstrated that formulations containing this compound exhibit significant pest control capabilities compared to traditional pesticides. In controlled experiments, this compound showed over 90% mortality rates in treated populations of Tetranychus urticae within 72 hours post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
